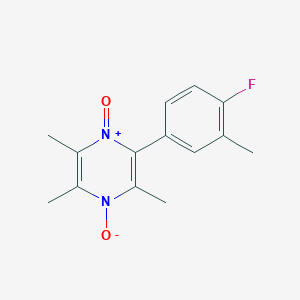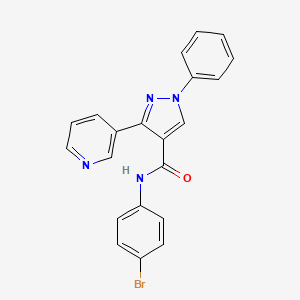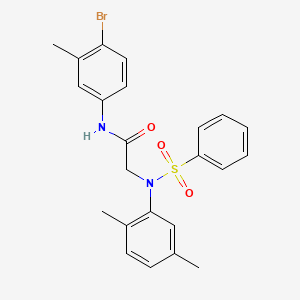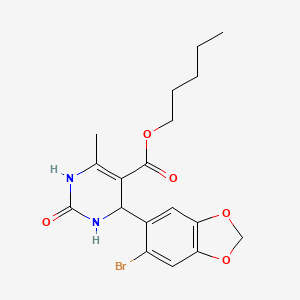
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as FMePyD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazine family of compounds, which are known for their diverse biological activities. FMePyD has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
作用机制
The mechanism of action of FMePyD is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. FMePyD has been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases. It also inhibits the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
FMePyD has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage. It also has anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
FMePyD has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, FMePyD has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on FMePyD. One potential area of research is the development of new drugs and therapies based on FMePyD. Its antioxidant, anti-inflammatory, and anti-cancer activities make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of FMePyD. This will help to identify new targets for drug development and improve our understanding of its biological effects. Finally, more research is needed to evaluate the safety and efficacy of FMePyD in humans, which will be essential for its clinical development.
合成方法
The synthesis of FMePyD involves the reaction of 4-fluoro-3-methylphenylhydrazine with 3,5,6-trimethylpyrazine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The yield of FMePyD can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学研究应用
FMePyD has been extensively studied for its potential applications in scientific research. It has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These properties make FMePyD a promising candidate for the development of new drugs and therapies.
属性
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-8-7-12(5-6-13(8)15)14-11(4)16(18)9(2)10(3)17(14)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHBWFZCVUJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)

![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
